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Compound of Interest

Compound Name:
(5-Phenyl-1,3-oxazol-4-

yl)methanol

Cat. No.: B1586419 Get Quote

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen,

is a cornerstone in medicinal chemistry.[1][2] Its structural and electronic properties facilitate

diverse non-covalent interactions with biological targets like enzymes and receptors, making it

a privileged scaffold in the design of novel therapeutics.[2][3] Oxazole derivatives have

demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-

inflammatory, and antimicrobial properties.[1][4]

(5-Phenyl-1,3-oxazol-4-yl)methanol emerges as a particularly compelling derivative. Its

architecture combines three key features:

The Oxazole Core: A stable, aromatic heterocycle known for its role in bioactive compounds.

[5]

A Phenyl Substituent at C5: This group can engage in crucial π-stacking interactions with

aromatic residues in protein binding sites and serves as a vector for modifying lipophilicity.

A Hydroxymethyl Group at C4: This functional group acts as a hydrogen bond donor and

acceptor, significantly influencing solubility and target engagement. It also provides a

reactive handle for further chemical modification and library development.

This guide will explore the synthesis, characterization, and chemical behavior of this molecule,

providing a foundational understanding for its application in drug discovery programs.
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Molecular Structure and Physicochemical Profile
The fundamental properties of a compound dictate its behavior in both chemical reactions and

biological systems. The calculated physicochemical properties for (5-Phenyl-1,3-oxazol-4-
yl)methanol are summarized below.

Caption: 2D structure of (5-Phenyl-1,3-oxazol-4-yl)methanol.

Table 1: Physicochemical Properties

Property Value Source

Molecular Formula C₁₀H₉NO₂ Calculated

Molecular Weight 175.18 g/mol Calculated

IUPAC Name
(5-Phenyl-1,3-oxazol-4-

yl)methanol
IUPAC Naming Convention

CAS Number N/A Not Assigned

Predicted LogP 1.5-2.0 Calculated

| Predicted pKa | ~14 (hydroxyl proton) | Estimated |

Spectroscopic Characterization (Predicted)
While experimental data for this specific molecule is not readily available in public databases, a

robust spectroscopic profile can be predicted based on the analysis of analogous structures.[6]

[7][8] This predicted data is crucial for guiding the characterization of synthetically produced

material.

Table 2: Predicted Spectroscopic Data
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Technique Expected Observations

¹H NMR (400 MHz, CDCl₃)
δ 8.0-8.1 (s, 1H, H2-oxazole), δ 7.6-7.8 (m,
2H, Ar-H), δ 7.3-7.5 (m, 3H, Ar-H), δ 4.8 (s,
2H, -CH₂OH), δ 2.5-3.5 (br s, 1H, -OH).

¹³C NMR (100 MHz, CDCl₃)

δ ~151 (C2), δ ~148 (C5), δ ~135 (C4), δ 129-

131 (Ar-C), δ ~128 (Ar-C), δ ~126 (Ar-C), δ ~56

(-CH₂OH).

FT-IR (KBr, cm⁻¹)

3400-3200 (O-H stretch, broad), 3120 (C-H

stretch, aromatic), 1600 (C=N stretch), 1550

(C=C stretch), 1100-1200 (C-O stretch).

| Mass Spec. (ESI+) | m/z 176.06 [M+H]⁺, 198.04 [M+Na]⁺. |

¹H NMR Rationale: The oxazole proton at the C2 position is expected to be the most

downfield signal due to the electron-withdrawing nature of the adjacent heteroatoms. The

phenyl protons will appear as multiplets in the typical aromatic region. The benzylic protons

of the hydroxymethyl group will appear as a singlet, with the hydroxyl proton itself being a

broad, exchangeable singlet.

FT-IR Rationale: The most prominent feature will be the broad O-H stretch from the alcohol.

The characteristic C=N and C=C stretching vibrations confirm the presence of the

substituted oxazole ring.[6][9]

Synthesis and Purification Protocol
The synthesis of substituted oxazoles can be achieved through several established methods,

including the Robinson-Gabriel and Van Leusen syntheses.[5][10] We propose a robust and

adaptable pathway based on the cyclization of an N-acyl-α-amino acid derivative, which offers

excellent control over the substitution pattern.

Caption: Proposed synthetic workflow for (5-Phenyl-1,3-oxazol-4-yl)methanol.

Detailed Step-by-Step Methodology:
PART A: N-Formylation of Phenylserine Ethyl Ester
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Rationale: This initial step introduces the one-carbon unit that will become the C2 position of

the oxazole ring. Ethyl formate is a common and effective formylating agent.

Procedure:

1. To a solution of phenylserine ethyl ester (1.0 eq) in ethanol (10 mL/g), add ethyl formate

(1.5 eq).

2. Heat the mixture to reflux and maintain for 4-6 hours.

3. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl

Acetate:Hexane mobile phase.

4. Upon completion, cool the reaction to room temperature and concentrate under reduced

pressure to yield the crude N-formyl intermediate. This is often used in the next step

without further purification.

PART B: Cyclodehydration to Form the Oxazole Ring

Rationale: This is the key ring-forming step. A dehydrating agent like phosphorus

pentachloride (PCl₅) or thionyl chloride (SOCl₂) facilitates the intramolecular cyclization and

dehydration to form the aromatic oxazole ring.

Procedure:

1. Dissolve the crude N-formyl intermediate from Part A in a dry, inert solvent like

dichloromethane (DCM) or chloroform under a nitrogen atmosphere.

2. Cool the solution to 0°C in an ice bath.

3. Slowly add PCl₅ (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C.

4. Allow the reaction to warm to room temperature and stir for 2-3 hours.

5. Carefully quench the reaction by pouring it over ice water. Separate the organic layer,

wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous

sodium sulfate.
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6. Concentrate the organic layer and purify the resulting crude ester by column

chromatography on silica gel.

PART C: Reduction of the Ester to the Primary Alcohol

Rationale: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to

reduce the stable ethyl ester at the C4 position to the desired primary alcohol.

Procedure:

1. Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under a

nitrogen atmosphere and cool to 0°C.

2. Add a solution of the purified 4-ethoxycarbonyl-5-phenyl-oxazole (1.0 eq) in anhydrous

THF dropwise to the LiAlH₄ suspension.

3. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours,

monitoring by TLC.

4. Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of

water, followed by 15% NaOH solution, and then more water (Fieser workup).

5. Filter the resulting white precipitate (aluminum salts) and wash thoroughly with ethyl

acetate.

6. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield the final product, (5-Phenyl-1,3-oxazol-4-yl)methanol. Further

purification can be achieved by recrystallization or column chromatography if necessary.

Chemical Reactivity and Derivatization Potential
The structure of (5-Phenyl-1,3-oxazol-4-yl)methanol offers several sites for chemical

modification, making it a versatile building block for creating a library of analogues.
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Oxidation of Hydroxymethyl Group
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Caption: Key reactivity pathways for (5-Phenyl-1,3-oxazol-4-yl)methanol.

Oxidation of the Hydroxymethyl Group: The primary alcohol is readily oxidized. Using mild,

selective reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) will

yield the corresponding aldehyde, 4-formyl-5-phenyl-oxazole.[11] This aldehyde is a crucial

intermediate for synthesizing imines (Schiff bases) or secondary amines via reductive

amination. Stronger oxidizing agents, such as Jones reagent, will convert the alcohol directly

to the carboxylic acid.[11]

Electrophilic Aromatic Substitution: The C5-phenyl ring can undergo electrophilic aromatic

substitution reactions such as nitration or halogenation.[11] However, reaction conditions

must be chosen carefully to avoid degradation of the acid-sensitive oxazole ring.

Reactions at the Oxazole Ring: The oxazole ring itself is relatively stable and aromatic. It can

be reduced under harsh conditions, but it is generally robust to the conditions used to modify

the substituents.[11]

Conclusion and Future Outlook
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(5-Phenyl-1,3-oxazol-4-yl)methanol represents a high-potential scaffold for medicinal

chemistry and drug development. Its synthesis is achievable through established organic

chemistry principles, and its functional handles—the phenyl group and the hydroxymethyl

group—provide clear avenues for rational modification to optimize potency, selectivity, and

pharmacokinetic properties. The insights provided in this guide, from predicted spectroscopic

data to a detailed, reasoned synthetic protocol, offer a solid foundation for researchers to

synthesize, characterize, and utilize this valuable chemical entity in the pursuit of novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1586419#5-phenyl-1-3-oxazol-4-yl-methanol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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